molecular formula C7H7ClN2O2 B15248497 2-(5-amino-3-chloropyridin-2-yl)acetic acid

2-(5-amino-3-chloropyridin-2-yl)acetic acid

Cat. No.: B15248497
M. Wt: 186.59 g/mol
InChI Key: TVYZERCIFSOWIZ-UHFFFAOYSA-N
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Description

2-(5-amino-3-chloropyridin-2-yl)acetic acid is a heterocyclic organic compound that contains both amino and chloro substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-chloropyridin-2-yl)acetic acid typically involves the chlorination of a pyridine derivative followed by amination and subsequent acetic acid functionalization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-chloropyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-amino-3-chloropyridin-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-amino-3-chloropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloropyridin-2-yl)acetic acid: Lacks the amino group, which may affect its reactivity and applications.

    2-(5-amino-2-chloropyridin-3-yl)acetic acid:

Uniqueness

2-(5-amino-3-chloropyridin-2-yl)acetic acid is unique due to the presence of both amino and chloro groups on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its specific substitution pattern also provides distinct reactivity compared to its isomers and analogs .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-(5-amino-3-chloropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H7ClN2O2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2,9H2,(H,11,12)

InChI Key

TVYZERCIFSOWIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=O)O)N

Origin of Product

United States

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